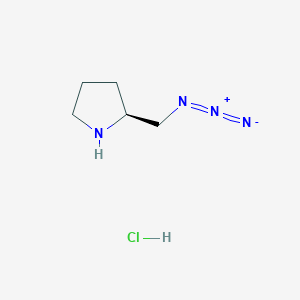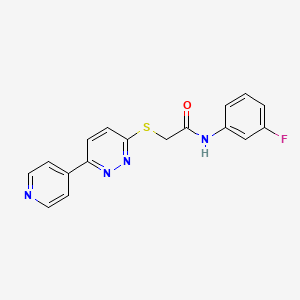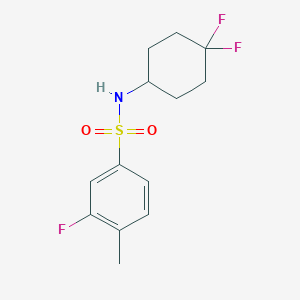![molecular formula C13H24ClNO3 B2955402 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide CAS No. 2411254-58-3](/img/structure/B2955402.png)
2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide, also known as A-582941, is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This compound has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders.
Wirkmechanismus
The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other agonists. Activation of this receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide acts as a selective agonist of the α7 nAChR, binding to the receptor and inducing its activation. This leads to the modulation of various neurotransmitter systems, including glutamate, dopamine, and serotonin, which are involved in cognitive and behavioral processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the enhancement of cognitive function, the modulation of neurotransmitter systems, and the reduction of inflammation. This compound has been shown to improve learning and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which are involved in cognitive and behavioral processes. Finally, this compound has been shown to reduce inflammation in the brain, which is implicated in the pathophysiology of various neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide is its high affinity and selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the main limitations of this compound is its potential toxicity, which has been observed in some animal studies. Additionally, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide. One potential avenue is the development of more selective and potent α7 nAChR agonists, which could have improved therapeutic efficacy and reduced toxicity. Additionally, this compound could be tested in human clinical trials to determine its safety and efficacy in various neurological and psychiatric disorders. Finally, this compound could be used as a tool to study the role of the α7 nAChR in various cognitive and behavioral processes, which could lead to a better understanding of the pathophysiology of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of 2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide involves a multi-step process, starting with the reaction of 2-chloro-N-(2-methylpropyl)acetamide with 3-hydroxypropanol in the presence of a base catalyst. The resulting intermediate is then treated with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 3-hydroxypropyl oxirane to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide has been the subject of extensive scientific research due to its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that this compound has a high affinity and selectivity for the α7 nAChR, which is involved in various cognitive and behavioral processes. This receptor has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-[1-(oxolan-3-yloxy)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNO3/c1-10(2)7-15(13(16)6-14)11(3)8-18-12-4-5-17-9-12/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISURMDZFQEMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)COC1CCOC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2955319.png)

![2-(3,4-dimethoxyphenyl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2955321.png)





![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2955333.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2955340.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2955341.png)
![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide](/img/structure/B2955342.png)
